molecular formula C8H16NNaO4S B6211560 sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate CAS No. 2728862-85-7

sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

Cat. No. B6211560
CAS RN: 2728862-85-7
M. Wt: 245.3
InChI Key:
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Description

Sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate, also known as sodium tert-butoxycarbonylaminopropanesulfinate (STBCAPS), is an organosulfur compound that has been used in scientific research for its unique properties. STBCAPS has been used in a variety of applications, including biochemistry, physiology, and lab experiments.

Scientific Research Applications

STBCAPS has been used in a variety of scientific research applications, including biochemistry, physiology, and lab experiments. In biochemistry, STBCAPS has been used to study the effects of sulfinyl compounds on enzyme activity. It has also been used to study the effects of sulfinyl compounds on the structure and function of proteins. In physiology, STBCAPS has been used to study the effects of sulfinyl compounds on cell metabolism and signaling pathways. In lab experiments, STBCAPS has been used as a reagent to study the effects of sulfinyl compounds on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of STBCAPS is not fully understood. However, it is believed that the compound acts as a sulfinyl group donor, which can interact with various proteins and enzymes in the body. This interaction can lead to the activation or inhibition of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of STBCAPS are not fully understood. However, studies have suggested that the compound can affect the structure and function of proteins, as well as cell metabolism and signaling pathways. In addition, STBCAPS has been shown to inhibit the activity of certain enzymes, which can lead to changes in the levels of various hormones and neurotransmitters in the body.

Advantages and Limitations for Lab Experiments

The use of STBCAPS in lab experiments has both advantages and limitations. The main advantage of using STBCAPS is that it is a relatively inexpensive and easy to use reagent. Furthermore, STBCAPS is a relatively stable compound, which makes it ideal for use in long-term experiments. However, the use of STBCAPS in lab experiments also has some limitations. For example, STBCAPS is not very soluble in water, which can make it difficult to use in certain experiments. In addition, STBCAPS can be toxic if not handled properly, so it is important to take necessary safety precautions when using the compound in lab experiments.

Future Directions

The use of STBCAPS in scientific research is still relatively new, so there are many potential future directions for further research. For example, further research could be conducted to better understand the biochemical and physiological effects of STBCAPS and to determine the optimal concentrations and conditions for its use in lab experiments. In addition, further research could be conducted to explore the potential therapeutic applications of STBCAPS, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore the potential applications of STBCAPS in other areas, such as food science and agriculture.

Synthesis Methods

STBCAPS can be synthesized using a two-step process. The first step involves the reaction of tert-butyl isocyanate and sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate propanesulfinate in aqueous media. This reaction produces a tert-butoxycarbonylaminopropanesulfinate intermediate, which is then reacted with a base such as sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate hydroxide to yield the final product. The product is then purified by recrystallization from aqueous ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reaction of tert-butyl carbamate with propane-2-sulfinic acid, followed by the addition of sodium hydroxide to form the sodium salt of the product.", "Starting Materials": [ "tert-butyl carbamate", "propane-2-sulfinic acid", "sodium hydroxide" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with propane-2-sulfinic acid in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding sulfonamide intermediate.", "Step 2: The intermediate is then treated with sodium hydroxide to form the sodium salt of the product, sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate.", "Step 3: The product is isolated and purified using standard techniques such as crystallization or chromatography." ] }

CAS RN

2728862-85-7

Product Name

sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

Molecular Formula

C8H16NNaO4S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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